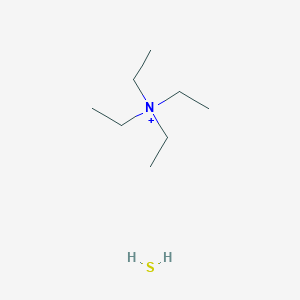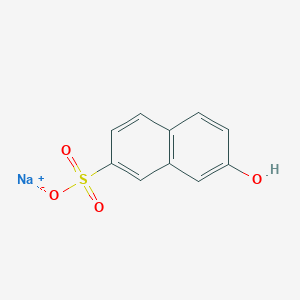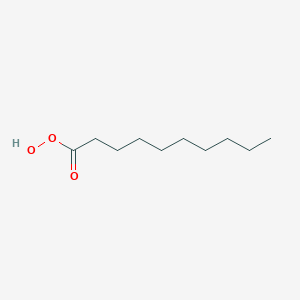
Peroxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxydecanoic acid (PDA) is a peroxide compound that belongs to the family of peroxycarboxylic acids. PDA is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound is synthesized through a simple reaction between decanoic acid and hydrogen peroxide. The resulting product is a colorless liquid with a strong odor. PDA has been found to exhibit various biochemical and physiological effects, making it a valuable tool for research in many fields.
Mecanismo De Acción
The mechanism of action of Peroxydecanoic acid involves the generation of free radicals that react with the target molecules. Peroxydecanoic acid generates free radicals through the decomposition of hydrogen peroxide. The free radicals generated by Peroxydecanoic acid can react with various molecules, including proteins, lipids, and nucleic acids. This reaction leads to the oxidation of these molecules, resulting in their inactivation or destruction.
Efectos Bioquímicos Y Fisiológicos
Peroxydecanoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Peroxydecanoic acid can induce apoptosis in cancer cells. Peroxydecanoic acid has also been found to inhibit the growth of bacteria and fungi. In addition, Peroxydecanoic acid has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peroxydecanoic acid has several advantages for use in laboratory experiments. It is a stable and easily transportable compound that can be stored for long periods. Peroxydecanoic acid is also a powerful oxidizing agent that can be used in a wide range of applications. However, Peroxydecanoic acid has some limitations. It is highly reactive and must be handled with care. Peroxydecanoic acid can also be expensive, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research involving Peroxydecanoic acid. One area of research is the development of new synthetic methods for Peroxydecanoic acid. Another area of research is the investigation of the mechanism of action of Peroxydecanoic acid in various biological systems. Additionally, the use of Peroxydecanoic acid in the treatment of various diseases, including cancer and bacterial infections, is an area of ongoing research. Finally, the development of new applications for Peroxydecanoic acid, such as in the field of materials science, is an area of potential future research.
Métodos De Síntesis
The synthesis of Peroxydecanoic acid involves the reaction between decanoic acid and hydrogen peroxide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or para-toluene sulfonic acid. The reaction mixture is then heated to a temperature of about 70°C for several hours until the reaction is complete. The resulting product is then purified through distillation to obtain pure Peroxydecanoic acid.
Aplicaciones Científicas De Investigación
Peroxydecanoic acid has been widely used in various scientific research applications, including organic synthesis, polymerization, and disinfection. In organic synthesis, Peroxydecanoic acid has been used as an oxidizing agent for the conversion of alcohols to aldehydes or ketones. Peroxydecanoic acid has also been used in the polymerization of monomers such as styrene and vinyl acetate. In disinfection, Peroxydecanoic acid has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi.
Propiedades
Número CAS |
14156-10-6 |
|---|---|
Nombre del producto |
Peroxydecanoic acid |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
decaneperoxoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h12H,2-9H2,1H3 |
Clave InChI |
CODXQVBTPQLAGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OO |
SMILES canónico |
CCCCCCCCCC(=O)OO |
Otros números CAS |
14156-10-6 |
Sinónimos |
Peroxydecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



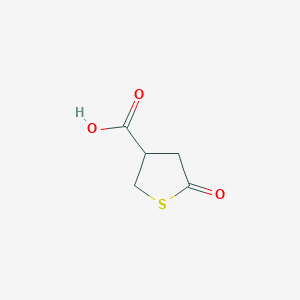
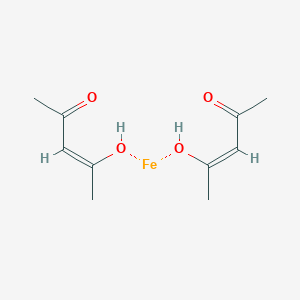
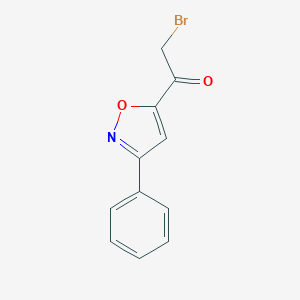
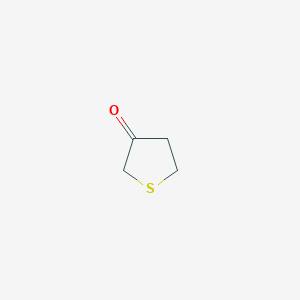
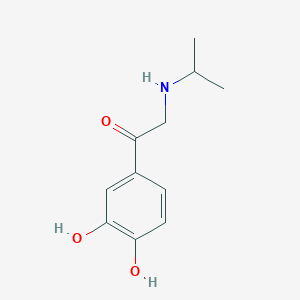
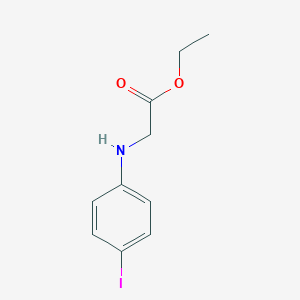
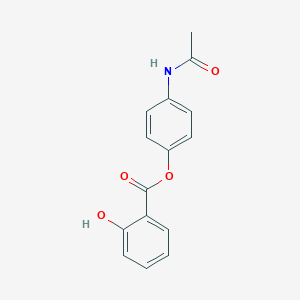
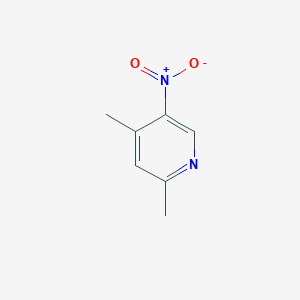
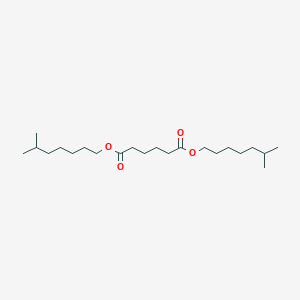
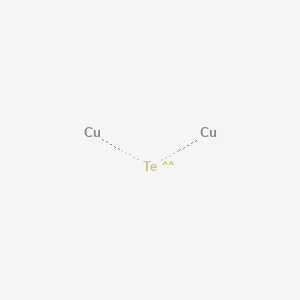
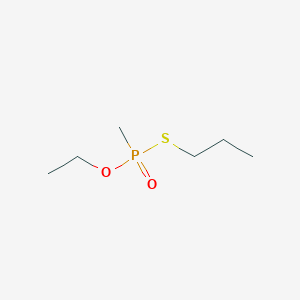
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
